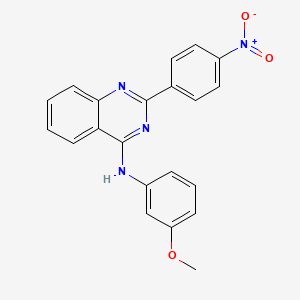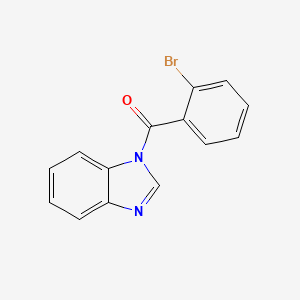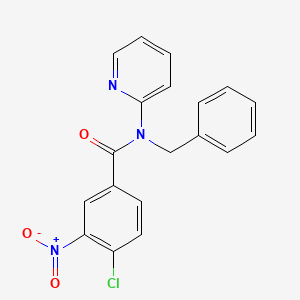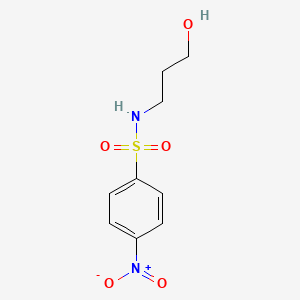
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MNQ , belongs to the quinazoline class of organic compounds. Its chemical structure consists of a quinazoline core with a 3-methoxyphenyl group at one end and a 4-nitrophenyl group at the other. Quinazolines exhibit interesting pharmacological properties and have been studied extensively due to their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to MNQ. One common approach involves the condensation of 3-methoxyaniline with 4-nitrobenzaldehyde, followed by cyclization to form the quinazoline ring. The reaction typically occurs under acidic conditions and requires careful temperature control.
Industrial Production: In industrial settings, MNQ can be synthesized using continuous-flow microreactors, which enhance safety, efficiency, and scalability. These microreactors allow precise control of reaction parameters, resulting in higher yields and reduced waste.
Análisis De Reacciones Químicas
MNQ undergoes various chemical reactions:
Oxidation: MNQ can be oxidized to form quinazolinone derivatives, which exhibit altered biological activities.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: MNQ can undergo nucleophilic substitution reactions at the 4-position of the quinazoline ring.
Common Reagents: Reagents like hydrogen peroxide, hydrazine, and metal catalysts are commonly used.
Major Products: The major products include derivatives with modified substituents, impacting solubility, bioavailability, and pharmacological properties.
Aplicaciones Científicas De Investigación
MNQ finds applications across disciplines:
Medicine: MNQ derivatives exhibit antitumor, anti-inflammatory, and antimicrobial activities. Researchers explore their potential as anticancer agents.
Chemistry: MNQ serves as a scaffold for designing novel compounds with improved properties.
Biology: It may interact with specific protein targets, affecting cellular processes.
Industry: MNQ-based materials find use in organic electronics and optoelectronics.
Mecanismo De Acción
MNQ’s mechanism of action involves binding to specific receptors or enzymes. It may modulate signaling pathways, affecting cell growth, apoptosis, or inflammation. Further studies are needed to elucidate its precise targets.
Comparación Con Compuestos Similares
MNQ stands out due to its unique combination of substituents Similar compounds include other quinazolines, such as gefitinib (an anticancer drug) and cimetidine (used for gastric ulcers)
: ChemSpider: N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine : S. S. Pancholi et al., “Synthesis and biological evaluation of novel quinazoline derivatives as potential anticancer agents,” Bioorganic & Medicinal Chemistry Letters, 2012. : M. Baumann et al., “Continuous-flow synthesis of quinazolinones and quinazolines in microreactors,” Organic Process Research & Development, 2013. : A. K. Singh et al., “Quinazoline: A versatile scaffold for drug development,” European Journal of Medicinal Chemistry, 2014. : S. S. Pancholi et al., “Quinazoline derivatives: Synthesis and biological activities,” European Journal of Medicinal Chemistry, 2015. : A. K. Singh et al., “Recent advances in the chemistry and biology of quinazoline derivatives,” European Journal of Medicinal Chemistry, 2019. : J. A. Engler et al., “Quinazoline derivatives: A review,” Journal of Medicinal Chemistry,
Propiedades
Fórmula molecular |
C21H16N4O3 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-(4-nitrophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16N4O3/c1-28-17-6-4-5-15(13-17)22-21-18-7-2-3-8-19(18)23-20(24-21)14-9-11-16(12-10-14)25(26)27/h2-13H,1H3,(H,22,23,24) |
Clave InChI |
HKRNSYGZMDCKGV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-4-[(4-ethylphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11634903.png)
![(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634907.png)
![7-[(3-chlorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11634916.png)
![methyl (3-{(Z)-[1-(4-chlorobenzyl)-2-hydroxy-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11634920.png)



![3-methyl-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11634938.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11634943.png)
![2-{(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11634944.png)
![2-methyl-3-nitro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11634950.png)
![methyl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634961.png)
![(4E)-4-[(4-bromophenyl)(hydroxy)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11634971.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634980.png)
